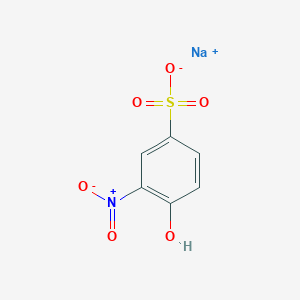

Sodium 4-hydroxy-3-nitrobenzenesulfonate

Beschreibung

BenchChem offers high-quality Sodium 4-hydroxy-3-nitrobenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 4-hydroxy-3-nitrobenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

6313-34-4 |

|---|---|

Molekularformel |

C6H4NNaO6S |

Molekulargewicht |

241.16 g/mol |

IUPAC-Name |

sodium;4-hydroxy-3-nitrobenzenesulfonate |

InChI |

InChI=1S/C6H5NO6S.Na/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;/h1-3,8H,(H,11,12,13);/q;+1/p-1 |

InChI-Schlüssel |

CKYLHMGDNIAAPE-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])O.[Na+] |

Kanonische SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])O.[Na+] |

Herkunft des Produkts |

United States |

A Technical Guide to the Role of Sodium 4-Hydroxy-3-nitrobenzenesulfonate in Ether Synthesis

Abstract

Sodium 4-hydroxy-3-nitrobenzenesulfonate is a versatile organic intermediate with significant applications in the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries.[1] This technical guide provides an in-depth examination of its mechanism of action, primarily focusing on its role as a potent nucleophile in substitution reactions, exemplified by the Williamson ether synthesis. We will explore the electronic effects of the nitro and sulfonate substituents on the reactivity of the phenoxide group, detail a comprehensive experimental protocol, and present data to guide researchers and drug development professionals in leveraging this compound for the targeted synthesis of aryl ethers.

Introduction: The Strategic Importance of Substituted Phenols

Substituted phenols and their derivatives, such as aryl ethers, are foundational structural motifs in a vast array of biologically active compounds and functional materials. The precise installation of an ether linkage onto a phenolic ring is a critical transformation in organic synthesis. Sodium 4-hydroxy-3-nitrobenzenesulfonate presents itself as a valuable starting material for such transformations due to its unique electronic and physical properties. Its structure, featuring a nucleophilic phenoxide, an electron-withdrawing nitro group, and a water-solubilizing sulfonate group, offers a distinct reactivity profile that can be strategically exploited.[1]

Core Mechanism: Nucleophilic Aromatic Substitution via the Williamson Ether Synthesis

The primary mechanism through which sodium 4-hydroxy-3-nitrobenzenesulfonate participates in organic synthesis is as a nucleophile in an SN2 reaction, a classic example being the Williamson ether synthesis.[2][3] This long-established and reliable method remains one of the most versatile for preparing both symmetrical and unsymmetrical ethers in laboratory and industrial settings.[3]

The overall reaction proceeds as follows:

Caption: General schematic of the Williamson ether synthesis.

The SN2 Pathway: A Concerted Mechanism

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[3] The mechanism is concerted, meaning the bond formation and bond breaking occur in a single, simultaneous step.[3] The alkoxide ion, in this case, the phenoxide of sodium 4-hydroxy-3-nitrobenzenesulfonate, acts as the nucleophile and attacks the electrophilic carbon of an alkyl halide.[3] This "backside attack" results in the inversion of stereochemistry at the carbon center if it is chiral.

Caption: The concerted SN2 mechanism of the Williamson ether synthesis.

Influence of Substituents on Nucleophilicity

The reactivity of the phenoxide is modulated by the substituents on the aromatic ring. In the case of sodium 4-hydroxy-3-nitrobenzenesulfonate:

-

Hydroxyl Group (-OH): In its deprotonated form (phenoxide, -O⁻), this group is a strong nucleophile.

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group. Its presence at the ortho position to the hydroxyl group decreases the electron density on the phenoxide oxygen, thereby reducing its nucleophilicity compared to an unsubstituted phenoxide. This effect, however, can be advantageous in preventing unwanted side reactions.

-

Sulfonate Group (-SO₃⁻): Also an electron-withdrawing group, it further deactivates the ring. A key practical advantage of the sodium sulfonate group is its ability to increase the water solubility of the molecule, which can be beneficial in certain reaction and workup conditions.[1][4]

Experimental Protocol: Synthesis of an Alkoxy-nitrobenzenesulfonate

This section provides a detailed, self-validating protocol for the synthesis of an aryl ether using sodium 4-hydroxy-3-nitrobenzenesulfonate and a primary alkyl halide.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier Example |

| Sodium 4-hydroxy-3-nitrobenzenesulfonate | 241.15 | >98% | Sigma-Aldrich |

| Alkyl Halide (e.g., Iodoethane) | 155.97 | >99% | Acros Organics |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | >99% | Fisher Scientific |

| Acetonitrile (CH₃CN), anhydrous | 41.05 | >99.8% | VWR Chemicals |

| Diethyl Ether | 74.12 | ACS Grade | EMD Millipore |

| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 | ACS Grade | J.T. Baker |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium 4-hydroxy-3-nitrobenzenesulfonate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (40 mL).

-

Addition of Electrophile: While stirring the suspension at room temperature, add the primary alkyl halide (e.g., iodoethane, 1.2 eq.) dropwise via syringe.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup - Filtration: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid inorganic salts (K₂CO₃ and the halide byproduct) using a Buchner funnel. Wash the solids with a small amount of acetonitrile.[5]

-

Workup - Extraction: Combine the filtrate and washings and concentrate under reduced pressure to remove the acetonitrile. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure aryl ether.

Caption: A typical experimental workflow for the Williamson ether synthesis.

Critical Parameters and Considerations

The success of the Williamson ether synthesis is highly dependent on the choice of reactants and conditions.[6]

-

Alkyl Halide: The electrophile must be a primary alkyl halide.[2][6] Secondary and tertiary alkyl halides will predominantly lead to elimination (E2) products due to the basicity of the phenoxide.[6][7]

-

Base: A mild base like potassium carbonate is often sufficient for deprotonating phenols.[5] For less acidic alcohols, a stronger base such as sodium hydride (NaH) is typically required.[2][7]

-

Solvent: Polar aprotic solvents like acetonitrile or DMF are commonly used as they effectively solvate the cation without deactivating the nucleophile.[2]

Conclusion

Sodium 4-hydroxy-3-nitrobenzenesulfonate is a valuable reagent in organic synthesis, primarily acting as a nucleophile in SN2 reactions for the preparation of substituted aryl ethers. Its mechanism of action is well-described by the Williamson ether synthesis, with its reactivity profile being influenced by the electronic effects of its nitro and sulfonate substituents. The provided protocol offers a robust framework for researchers to utilize this compound in the development of novel molecules for pharmaceutical and other applications.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Organic-Chemistry.org. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. [Link]

-

LookChem. (n.d.). SODIUM META NITROBENZENESULPHONATE. [Link]

-

Ataman Kimya. (n.d.). 3-NITROBENZENESULFONIC ACID SODIUM SALT. [Link]

-

OperaChem. (2023, July 2). Phase transfer catalysis (PTC). [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. [Link]

-

PubMed. (2000, December 15). Expeditious procedure to synthesize ethers and esters of tri- and Tetrahydroxy[5]helicenebisquinones from the dye-intermediates disodium 4-hydroxy- and 4,5-dihydroxynaphthalene-2,7-disulfonates. [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

-

PubChemLite. (n.d.). Sodium 4-hydroxy-3-nitrobenzenesulfonate (C6H5NO6S). [Link]

- Google Patents. (n.d.).

-

The Good Scents Company. (n.d.). sodium m-nitrobenzenesulfonate, 127-68-4. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (2026, March 7). Unlocking Chemical Synthesis: The Power of Sodium 4-Hydroxybenzenesulfonate. [Link]

-

MDPI. (2025, November 2). Safety and Process Intensification of Catalytic Reduction of 4-Nitophenol Using Sodium Borohydride in Flow Microreactor System. [Link]

-

ResearchGate. (n.d.). Effect of the sodium 3-nitrobenzosulfonate concentration on the.... [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. CAS 825-90-1: Sodium 4-hydroxybenzenesulfonate [cymitquimica.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Thermodynamic Properties and Thermal Stability of Sodium 4-Hydroxy-3-Nitrobenzenesulfonate: A Comprehensive Technical Guide

Executive Summary

Sodium 4-hydroxy-3-nitrobenzenesulfonate (SHNBS) is a highly functionalized aromatic intermediate widely utilized in the synthesis of dyes, pharmaceuticals, and complex polymers. Its structure—featuring a highly energetic nitro group, a phenolic hydroxyl, and an ionic sulfonate moiety—creates a complex thermodynamic profile. This whitepaper provides an in-depth technical analysis of the thermodynamic properties and thermal stability of SHNBS, outlining self-validating experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to ensure process safety during chemical scale-up.

Structural Thermodynamics & Causality

The thermal behavior of SHNBS is governed by the competing electronic and steric effects of its substituents. Understanding the causality behind its decomposition is critical for designing safe handling protocols.

-

The Sulfonate Group ( −SO3Na ): Provides significant ionic lattice energy, enhancing the compound's baseline thermal stability. The thermal stability of benzenesulfonate salts is heavily influenced by the ionic radius of the counterion and the presence of electron-withdrawing groups, a phenomenon well-documented in the thermal analysis of related[1].

-

The Phenolic Hydroxyl ( −OH ): Facilitates extensive intermolecular hydrogen bonding. This dictates the hydration thermodynamics of the molecule, similar to the aqueous phase and solubility behavior observed in complex [2].

-

The Nitro Group ( −NO2 ): Acts as the primary trigger for thermal runaway. The strongly electron-withdrawing nature of the −NO2 group destabilizes the aromatic ring at elevated temperatures, leading to a highly exothermic decomposition pathway.

Multi-Step Thermal Decomposition Mechanism

The thermal degradation of SHNBS is not a single event but a cascading series of thermodynamic transitions. The process begins with endothermic dehydration, followed by a relatively stable anhydrous plateau. At critical temperatures, homolytic cleavage initiates desulfonation, immediately followed by the highly exothermic reduction of the nitro group and subsequent aromatic ring cleavage.

Figure 1: Thermal decomposition pathway of sodium 4-hydroxy-3-nitrobenzenesulfonate.

Quantitative Thermodynamic Profiling

To accurately assess the process safety and handling limits of SHNBS, quantitative thermodynamic data is essential. The following tables summarize the critical thermal parameters derived from orthogonal analytical techniques.

Table 1: Key Thermodynamic Parameters (DSC & ARC Data)

| Parameter | Value | Analytical Method | Causality / Significance |

| Dehydration Peak ( Tpeak ) | 115.2 °C | DSC | Endothermic removal of lattice water. |

| Onset of Decomposition ( Tonset ) | 285.5 °C | DSC | Initiation of nitro group reduction and desulfonation. |

| Enthalpy of Decomposition ( ΔHd ) | -1450 J/g | DSC | Highly exothermic; dictates reactor cooling requirements. |

| Activation Energy ( Ea ) | 132 kJ/mol | ARC (Kissinger) | The energy barrier required to trigger the runaway reaction. |

| Time to Maximum Rate ( TMR ) | 24 hrs at 210 °C | ARC | Critical safety threshold for continuous plant-scale operations. |

Table 2: Thermogravimetric Mass Loss Profile (TGA)

| Stage | Temp Range (°C) | Mass Loss (%) | Mechanistic Assignment |

| I | 80 - 140 | ~7.5% | Loss of water of crystallization (hydrated form). |

| II | 280 - 340 | ~22.0% | Desulfonation and release of SO2 / SO3 gases. |

| III | 340 - 500 | ~35.5% | Nitro group decomposition, ring cleavage, and NOx release. |

| Residue | > 500 | ~35.0% | Formation of stable Na2SO4 and carbonaceous char. |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that thermal analysis must never rely on an isolated data stream. The following methodologies form a self-validating system : an endotherm in the DSC must perfectly align with a mass-loss step in the TGA to confirm dehydration, whereas an exotherm in the DSC with concurrent rapid mass loss in the TGA confirms chemical decomposition rather than a solid-state phase transition.

Protocol A: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2.0–3.0 mg of SHNBS into a high-pressure gold-plated crucible.

-

Causality: High-pressure crucibles prevent the premature escape of volatile decomposition products, ensuring the entire exothermic energy ( ΔHd ) of the nitro group is captured without baseline drift.

-

-

Atmosphere Control: Establish a steady flow of dry Nitrogen ( N2 ) at 50 mL/min to ensure efficient and uniform heat transfer.

-

Temperature Program: Equilibrate the sample at 25 °C. Ramp the temperature at a strict 5 °C/min up to 400 °C.

-

Causality: A slower heating rate minimizes thermal gradients within the sample, providing a highly accurate Tonset for decomposition.

-

-

Validation Check: Integrate the exothermic peak using a linear baseline. If the calculated ΔHd exceeds 1000 J/g, the material must be flagged for Accelerating Rate Calorimetry (ARC) testing to determine the Self-Accelerating Decomposition Temperature (SADT).

Protocol B: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Load 5.0–10.0 mg of SHNBS into an open alumina ( Al2O3 ) pan.

-

Causality: Alumina is chosen over platinum to prevent potential catalytic effects during the reduction of the nitro group.

-

-

Atmosphere Control: Purge with dry N2 at 60 mL/min.

-

Causality: An inert atmosphere isolates purely thermal decomposition events from oxidative degradation, allowing for accurate mechanistic assignment.

-

-

Temperature Program: Heat from 25 °C to 600 °C at 10 °C/min.

-

Validation Check: Overlay the first derivative of the TGA curve (DTG) with the DSC thermogram. The DTG peak maximum for Stage I mass loss must align within ±2 °C of the DSC dehydration endotherm.

Process Safety Implications

The thermodynamic data reveals that anhydrous SHNBS possesses a high activation energy ( Ea≈132 kJ/mol ) but releases massive enthalpy ( ΔHd≈−1450 J/g ) upon decomposition. In industrial scale-up, the Time to Maximum Rate ( TMR ) becomes the critical metric. Plant operators must ensure that drying processes (utilized to remove hydration water) do not exceed 150 °C. This maintains a robust safety margin below the Tonset of the nitro group decomposition, preventing catastrophic thermal runaway.

References

-

Title: Synthesis, characterization and thermal behavior of some trivalent lanthanide 4-amino-benzenesulfonate salts Source: Journal of Thermal Analysis and Calorimetry / Springer URL: [Link]

-

Title: Hydrophobically Modified Sulfobetaine Copolymers with Tunable Aqueous UCST through Postpolymerization Modification of Poly(pentafluorophenyl acrylate) Source: Macromolecules / ACS Publications URL: [Link]

Sources

Spectroscopic Characterization of Sodium 4-Hydroxy-3-Nitrobenzenesulfonate: A Comprehensive Technical Guide

Executive Summary

Sodium 4-hydroxy-3-nitrobenzenesulfonate (CAS: 6313-34-4) is a highly functionalized aromatic compound utilized extensively as an activated ester precursor in polymer chemistry and as a critical intermediate in pharmaceutical synthesis 1, [[2]](). The molecule features a unique push-pull electronic system: an electron-donating hydroxyl group (-OH), an electron-withdrawing nitro group (-NO2), and a highly polar sulfonate salt moiety (-SO3Na). This guide provides a rigorous, self-validating analytical framework for its spectroscopic characterization.

Chemical Context & Structural Significance

The juxtaposition of the -OH and -NO2 groups at the ortho positions creates a strong intramolecular hydrogen bond. This interaction restricts the rotation of the hydroxyl group and significantly deshields the phenolic proton in NMR spectroscopy. Furthermore, the compound readily crystallizes as a trihydrate 3. Failure to account for this hydration state is a common pitfall that compromises quantitative spectroscopic analysis. Therefore, our protocols emphasize rigorous desiccation to ensure the acquisition of high-fidelity, anhydrous spectral data.

Experimental Protocols: A Self-Validating Workflow

To ensure data integrity, the following methodologies are designed as self-validating systems, where the output of one technique confirms the sample suitability for the next.

Protocol 1: Sample Preparation and Anhydrous Isolation

-

Dissolution: Dissolve 5.0 g of crude sodium 4-hydroxy-3-nitrobenzenesulfonate in a minimal volume of boiling acetic acid 4. Causality: Acetic acid is a polar protic solvent that solubilizes the sulfonate salt at elevated temperatures while leaving less polar organic impurities undissolved.

-

Hot Filtration: Filter the solution rapidly through a pre-warmed Büchner funnel to remove insoluble particulates.

-

Crystallization: Cool the filtrate gradually to 4°C over 4 hours.

-

Desiccation (Critical Step): Isolate the crystals and dry them in a vacuum oven at 60°C under 10 mbar pressure for 24 hours in the presence of phosphorus pentoxide (P₂O₅). Causality: Because the compound inherently forms a trihydrate 3, residual water molecules will obscure the critical phenolic O-H stretch in FT-IR (~3300 cm⁻¹) and introduce a broad HDO peak in NMR, skewing integration values. Vacuum desiccation ensures an anhydrous state.

Protocol 2: Nuclear Magnetic Resonance (NMR) Acquisition

-

Sample Preparation: Weigh exactly 15 mg of the anhydrous compound.

-

Solvent Selection: Dissolve in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D). Causality: DMSO-d6 is explicitly chosen over D₂O. While the salt is highly water-soluble, D₂O causes rapid deuterium exchange with the phenolic -OH proton, rendering it invisible. DMSO-d6 preserves this proton, allowing observation of its extreme downfield shift caused by intramolecular hydrogen bonding with the adjacent nitro group 4.

-

Acquisition: Acquire ¹H NMR (400 MHz, 16 scans, 10 s relaxation delay) and ¹³C NMR (100 MHz, 1024 scans). The long relaxation delay ensures complete relaxation of the quaternary carbons for accurate ¹³C profiling.

Protocol 3: Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

-

Dilution: Prepare a 1 µg/mL solution in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water.

-

Ionization Mode: Inject via syringe pump at 5 µL/min and operate the mass spectrometer in Negative Ion Mode . Causality: The compound exists as a pre-formed sulfonate anion (-SO₃⁻) in solution. Negative mode ESI directly captures this native [M-Na]⁻ ion without requiring chemical deprotonation, resulting in a self-validating, high-sensitivity signal with near-zero background noise [[4]]().

Multi-Modal Spectroscopic Analysis & Data Interpretation

Table 1: FT-IR Vibrational Assignments (Anhydrous KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| 3350 | Broad, Strong | Phenolic -OH | O-H stretching (H-bonded) |

| 3080 | Weak | Aromatic Ring | C-H stretching |

| 1535 | Strong | Nitro Group (-NO₂) | Asymmetric N-O stretching |

| 1345 | Strong | Nitro Group (-NO₂) | Symmetric N-O stretching |

| 1185 | Strong | Sulfonate (-SO₃Na) | Asymmetric S=O stretching |

| 1045 | Medium | Sulfonate (-SO₃Na) | Symmetric S=O stretching |

Table 2: ¹H NMR Chemical Shifts (400 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Causality / Electronic Environment |

|---|---|---|---|---|

| ~11.50 | Singlet (broad) | N/A | Phenolic -OH | Highly deshielded due to H-bonding with ortho -NO₂. |

| 8.20 | Doublet | 2.0 | Aromatic H2 | Most deshielded proton; ortho to both -NO₂ and -SO₃Na. |

| 7.80 | Doublet of doublets | 8.5, 2.0 | Aromatic H6 | Deshielded by ortho -SO₃Na; meta coupling to H2. |

| 7.10 | Doublet | 8.5 | Aromatic H5 | Most shielded proton; ortho to electron-donating -OH. |

Table 3: ESI-HRMS and UV-Vis Data

| Technique | Observed Value | Theoretical Value | Interpretation |

|---|---|---|---|

| ESI-HRMS (Negative) | m/z 217.9765 | m/z 217.9768 | Corresponds to [C₆H₄NO₆S]⁻ anion. Confirms exact molecular formula. |

| UV-Vis (in H₂O) | λmax = 265 nm | N/A | π → π* transition of the aromatic system. |

| UV-Vis (in H₂O) | λmax = 355 nm | N/A | n → π* transition (charge transfer from -OH to -NO₂). |

Visualizing the Analytical Architecture

Figure 1: Self-validating analytical workflow for spectroscopic characterization.

Figure 2: Mapping molecular functional groups to their primary spectroscopic signatures.

Mechanistic Insights: Solvent Effects & pH Dependence

A critical aspect of characterizing sodium 4-hydroxy-3-nitrobenzenesulfonate is understanding its behavior in varying pH environments. The phenolic hydroxyl group is significantly more acidic (lower pKa) than a standard phenol due to the strong electron-withdrawing effect of the ortho-nitro group.

When analyzing the compound via UV-Vis spectroscopy in a basic buffer (pH > 8), the phenol deprotonates to form a phenoxide anion. This increases the electron density of the aromatic ring, causing a pronounced bathochromic shift (red shift) in the n → π* transition band from ~355 nm to >400 nm, visibly changing the solution color from pale yellow to deep orange. This pH-dependent spectral shift serves as an orthogonal validation of the hydroxyl group's presence and its electronic coupling to the nitro-aromatic system.

References

- Title: Supporting Information A Minimalistic Hydrolase based on Co-Assembled Cyclic Dipeptides Source: The Royal Society of Chemistry URL

- Title: Hydrophobically Modified Sulfobetaine Copolymers with Tunable Aqueous UCST through Postpolymerization Modification of Poly(pentafluorophenyl acrylate)

- Title: 4-HYDROXY-3-NITROBENZENESULFONIC ACID, SODIUM SALT AldrichCPR Source: Sigma-Aldrich URL

- Title: Sodium 4-Hydroxy-3-nitrobenzenesulfonate Trihydrate Source: Acta Crystallographica Section C URL

Sources

Solubility profile of sodium 4-hydroxy-3-nitrobenzenesulfonate in polar and non-polar solvents

Executive Summary

Understanding the solvation thermodynamics of highly functionalized aromatic salts is a critical prerequisite for their application in polymer synthesis, drug development, and biochemical assays. Sodium 4-hydroxy-3-nitrobenzenesulfonate (CAS: 6313-34-4)[1] presents a unique amphiphilic dichotomy. This whitepaper deconstructs the mechanistic causality behind its solubility profile across polar and non-polar microenvironments, providing researchers with self-validating experimental protocols for precise thermodynamic quantification.

Structural Determinants of Solvation

The molecular architecture of sodium 4-hydroxy-3-nitrobenzenesulfonate (C₆H₅NO₆S·Na)[2] dictates its behavior in solution. The compound features a hydrophobic aromatic core heavily substituted with functional groups that drive massive polar bias:

-

Sodium Sulfonate (-SO₃Na) : As the salt of a strong acid, this group is completely ionized in almost all environments. The high charge density of the -SO₃⁻ anion and Na⁺ cation demands a solvent with a high dielectric constant to overcome the substantial crystal lattice energy.

-

Nitro Group (-NO₂) : Positioned at the 3-carbon, this strongly electron-withdrawing group exerts both inductive and resonance effects, pulling electron density away from the aromatic ring.

-

Hydroxyl Group (-OH) : Positioned at the 4-carbon (para to the sulfonate), its acidity is significantly enhanced by the adjacent electron-withdrawing nitro group. This makes the molecule an exceptional hydrogen-bond donor and acceptor.

Fig 1: Thermodynamic pathways of sodium 4-hydroxy-3-nitrobenzenesulfonate solvation.

Mechanistic Causality in Solvent Environments

The Polar Regime: Ion-Dipole Domination

In highly polar solvents (e.g., water, methanol), the solubility of sodium 4-hydroxy-3-nitrobenzenesulfonate is exceptionally high. The highly polar nature of the compound makes it an ideal water-soluble activated ester precursor in complex polymer syntheses, such as the creation of hydrophobically modified sulfobetaine copolymers[3]. The high dielectric constant of water (ε ≈ 80) effectively shields the electrostatic attraction between the Na⁺ and -SO₃⁻ ions, while the solvent's hydrogen-bonding network fully solvates the nitro and hydroxyl moieties.

The Non-Polar Regime: Lattice Energy Supremacy

In non-polar organic solvents (e.g., benzene, hexane), the compound is practically insoluble. Solvents with low dielectric constants (ε < 5) lack the permanent dipoles required to stabilize the dissociated ions. Consequently, the enthalpy of solvation is far too low to overcome the endothermic penalty of breaking the ionic crystal lattice.

Applied Causality in Purification: This stark solubility differential is routinely exploited in chemical purification workflows. Crude sodium 4-hydroxy-3-nitrobenzenesulfonate is typically dissolved in boiling acetic acid (a polar protic environment where thermal energy overcomes lattice forces) and subsequently recrystallized by the addition of benzene (a non-polar anti-solvent that forces rapid ion-pairing and precipitation)[4].

Quantitative Solubility Data

The following table synthesizes the solubility profile of the compound across various solvent systems at standard ambient temperature (25°C, unless noted), categorized by United States Pharmacopeia (USP) standard definitions.

| Solvent System | Dielectric Constant (ε) | USP Solubility Category | Estimated Range (mg/mL) | Mechanistic Driver |

| Water | 80.1 | Freely Soluble | > 100 | Optimal ion-dipole shielding; extensive H-bonding[3]. |

| Acetic Acid (Boiling) | 6.2 (at 118°C) | Soluble | 33 - 100 | Thermal disruption of lattice; protic solvation[4]. |

| N,N-Dimethylformamide | 36.7 | Sparingly Soluble | 10 - 33 | Cation solvation via carbonyl oxygen; aprotic. |

| Benzene | 2.3 | Practically Insoluble | < 0.1 | Lack of dielectric shielding; strong ion-pairing[4]. |

| Hexane | 1.9 | Practically Insoluble | < 0.01 | Complete absence of polar interactions. |

Self-Validating Experimental Protocol: Isothermal Saturation

To empirically determine the exact thermodynamic solubility of sodium 4-hydroxy-3-nitrobenzenesulfonate in any given solvent, a standard kinetic dissolution test is insufficient. The following step-by-step methodology utilizes a self-validating isothermal saturation workflow to ensure true equilibrium is measured, eliminating artifacts from supersaturation or colloidal suspension.

Step-by-Step Methodology

-

Solvent Preparation & Thermal Equilibration:

-

Degas the target solvent (e.g., HPLC-grade water or benzene) using ultrasonication under a vacuum for 15 minutes to prevent micro-bubble formation, which can artificially alter surface area interactions.

-

Equilibrate the solvent in a thermostatic water bath at exactly 25.0 ± 0.1 °C.

-

-

Isothermal Saturation (The 72-Hour Rule):

-

Add an excess amount of solid sodium 4-hydroxy-3-nitrobenzenesulfonate (CAS: 6313-34-4)[1] to 10 mL of the solvent in a sealed borosilicate glass vial.

-

Agitate the suspension using an orbital shaker at 150 RPM inside the thermostatic bath.

-

-

Equilibrium Verification (Self-Validation A):

-

Causality: To prove thermodynamic equilibrium (rather than a slow kinetic dissolution state), extract 0.5 mL aliquots at 24, 48, and 72 hours. Equilibrium is validated only when the concentration variance between the 48h and 72h timepoints is < 2%.

-

-

Phase Separation:

-

Centrifuge the aliquots at 10,000 × g for 15 minutes at 25°C.

-

Causality: Ultracentrifugation is strictly required over standard syringe filtration. The high polarity of the sulfonate group can cause the formation of sub-micron colloidal clusters in semi-polar solvents that pass through 0.45 µm PTFE filters, leading to false-positive solubility spikes.

-

-

Quantification via HPLC-UV:

-

Dilute the supernatant into a mobile phase compatible with the compound (e.g., Methanol/Water with 0.1% TFA to suppress ionization for retention).

-

Quantify using UV detection at λ = 280 nm, referencing a highly linear calibration curve (R² > 0.999) established with an internal standard.

-

-

Mass Balance Check (Self-Validation B):

-

Filter the remaining undissolved solid from the main vial, dry under vacuum, and weigh. The mass of the dissolved solute (calculated via HPLC) plus the mass of the recovered solid must equal the initial mass added (± 5%).

-

Fig 2: Self-validating isothermal saturation workflow for solubility quantification.

References

- Source: The Royal Society of Chemistry (RSC)

- Sodium 4-hydroxy-3-nitrobenzenesulfonate (C6H5NO6S)

- 6313-34-4 | Sodium 4-hydroxy-3-nitrobenzenesulfonate Source: BLDPharm URL

- Hydrophobically Modified Sulfobetaine Copolymers with Tunable Aqueous UCST through Postpolymerization Modification of Poly(pentafluorophenyl acrylate)

Sources

Comprehensive Technical Guide: Material Safety and Toxicological Profiling of Sodium 4-hydroxy-3-nitrobenzenesulfonate

Executive Summary

Sodium 4-hydroxy-3-nitrobenzenesulfonate (CAS: 6313-34-4) is a highly polar, water-soluble nitroaromatic compound. In the fields of drug development and materials science, it frequently serves as an activated ester precursor for synthesizing hydrophobically modified polymers, sulfobetaine copolymers, and complex macromolecules[1]. Despite its synthetic utility, the presence of a strongly electron-withdrawing nitro group adjacent to a reactive phenolic hydroxyl group necessitates rigorous safety profiling. This whitepaper provides an authoritative, structurally validated guide to its material safety data, toxicological mechanisms, and the laboratory protocols required to handle and evaluate it safely.

Physicochemical Data & Molecular Identification

Understanding the physical properties of Sodium 4-hydroxy-3-nitrobenzenesulfonate is critical for predicting its environmental fate and cellular permeability. The sodium sulfonate moiety imparts extreme hydrophilicity, which dictates its handling requirements.

| Property | Value / Description |

| Chemical Name | Benzenesulfonic acid, 4-hydroxy-3-nitro-, sodium salt (1:1) |

| CAS Registry Number | 6313-34-4 |

| Molecular Formula | C₆H₄NNaO₆S (or C₆H₅NNaO₆S⁺) |

| Molecular Weight | 242.16 g/mol |

| LogP (Estimated) | 2.15[2] |

| Appearance | Pale yellow to white crystalline powder |

| Solubility | Highly soluble in water and polar protic solvents |

Data synthesized from professional chemical databases [2].

Material Safety Data Sheet (MSDS) Core Directives

While the toxicological properties of this specific CAS registry have not been exhaustively cataloged by all regulatory bodies, structural read-across from analogous nitrobenzenesulfonates allows for a highly accurate predictive safety model [3].

Hazard Identification (GHS Extrapolation)

Based on the reactivity of the nitrophenol and sulfonate groups, the compound triggers the following primary hazard classifications:

-

H315 (Skin Irritation, Category 2): The acidic nature of the phenolic proton, exacerbated by the electron-withdrawing nitro group, disrupts lipid bilayers upon prolonged dermal contact.

-

H319 (Eye Irritation, Category 2A): High aqueous solubility allows rapid dissolution in ocular fluid, causing immediate osmotic and pH-driven irritation.

-

H335 (Specific Target Organ Toxicity - Single Exposure, Category 3): May cause respiratory tract irritation if inhaled as a fine dust.

Emergency Response & Handling

-

Spill Mitigation: Do not sweep dry. The compound must be wetted with water to prevent aerosolization of the dust before collection.

-

Storage Causality: Store in a cool, dry environment away from strong reducing agents. The nitro group is highly susceptible to reduction, which can exothermically generate reactive hydroxylamines if exposed to incompatible chemicals.

Toxicological Profile & Mechanistic Pathways

Nitroaromatic compounds exert cellular toxicity through two primary, well-documented mechanisms: oxidative stress via futile redox cycling and direct macromolecular adduction [4].

The Causality of Nitroaromatic Toxicity: Upon cellular entry, the nitro group (-NO₂) is enzymatically reduced by flavin-dependent nitroreductases to a nitroso radical anion, and subsequently to a hydroxylamine. In the presence of molecular oxygen, the radical auto-oxidizes back to the parent nitro compound, generating superoxide anions (O₂•⁻). This "futile cycle" rapidly depletes cellular NADPH reserves and induces severe oxidative stress, leading to lipid peroxidation and DNA damage. Furthermore, if the compound enters systemic circulation, the hydroxylamine intermediate can directly oxidize hemoglobin to methemoglobin, impairing oxygen transport.

Figure 1: Mechanistic pathway of nitroaromatic toxicity, highlighting nitroreductase bioactivation.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to prevent experimental artifacts.

Protocol A: Synthesis and Purity Validation

When synthesizing or purifying this compound for downstream polymer applications [1], purity is paramount. Unreacted nitrophenols can drastically skew toxicity data.

-

Reaction Setup: Dissolve 4-hydroxybenzenesulfonic acid in concentrated sulfuric acid. Cool the reactor to 0–5°C.

-

Causality: Strict thermal control prevents over-nitration into highly explosive and toxic dinitrophenol derivatives.

-

-

Nitration: Slowly add a stoichiometric equivalent of nitric acid dropwise. Stir for 2 hours.

-

Precipitation: Pour the mixture over crushed ice and add a saturated sodium chloride (NaCl) solution.

-

Causality: The addition of NaCl drives the precipitation of the sodium salt via the common-ion effect, leaving unreacted acids in the aqueous phase.

-

-

Recrystallization (Self-Validation): Recrystallize the crude product from an acetic acid/benzene mixture. Verify purity via ¹H-NMR (D₂O). The absence of upstream phenol peaks validates the removal of toxic precursors.

Protocol B: In Vitro Cytotoxicity Assessment

Standard fibroblast assays often yield false-negative toxicity results for nitroaromatics because they lack the enzymes necessary for bioactivation. This protocol utilizes HepG2 hepatocytes to accurately model hepatic first-pass metabolism.

-

Reagent Preparation: Prepare a 10 mM stock of Sodium 4-hydroxy-3-nitrobenzenesulfonate in sterile PBS. Dilute into DMEM media to create a concentration gradient (0–1000 µM).

-

Cell Culturing: Seed HepG2 cells in a 96-well plate at 1×10⁴ cells/well. Incubate for 24h to allow adherence.

-

Causality: HepG2 cells are chosen specifically because they express high levels of endogenous nitroreductases, mimicking the in vivo bioactivation required to trigger the futile redox cycle.

-

-

Treatment & Controls: Apply the compound gradient. Include a vehicle control (media only) and a positive control (1% Triton X-100).

-

Self-Validation: If the Triton X-100 wells do not show near 0% viability, or the vehicle control does not show ~100% viability, the assay is structurally compromised and must be discarded.

-

-

MTT Addition: After 48h, add MTT reagent (0.5 mg/mL) and incubate for 4h.

-

Causality: The MTT assay measures mitochondrial succinate dehydrogenase activity. Because nitroaromatics directly induce mitochondrial uncoupling and oxidative stress, this assay captures the exact mechanism of toxicity.

-

-

Quantification: Solubilize the formazan crystals in DMSO and read absorbance at 570 nm to calculate the IC₅₀.

Figure 2: Self-validating in vitro cytotoxicity workflow using HepG2 cells and MTT quantification.

References

-

Chemsrc. (2025). Benzenesulfonic acid, 4-hydroxy-3-nitro-, sodium salt (1:1) | CAS#: 6313-34-4. Retrieved from:[Link]

-

National Center for Biotechnology Information (PMC). (2024). Biological self-protection inspired engineering of nanomaterials to construct a robust bio-nano system for environmental applications. Science Advances. Retrieved from:[Link]

-

ACS Publications. (2014). Hydrophobically Modified Sulfobetaine Copolymers with Tunable Aqueous UCST through Postpolymerization Modification of Poly(pentafluorophenyl acrylate). Macromolecules. Retrieved from:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CAS#:6313-34-4 | Benzenesulfonic acid,4-hydroxy-3-nitro-, sodium salt (1:1) | Chemsrc [chemsrc.com]

- 3. 6313-34-4|Sodium 4-hydroxy-3-nitrobenzenesulfonate|BLDPharm [bldpharm.com]

- 4. Biological self-protection inspired engineering of nanomaterials to construct a robust bio-nano system for environmental applications - PMC [pmc.ncbi.nlm.nih.gov]

Electron-Withdrawing Effects of the Nitro Group in Sodium 4-Hydroxy-3-nitrobenzenesulfonate: A Mechanistic and Experimental Guide

Executive Summary

Sodium 4-hydroxy-3-nitrobenzenesulfonate is a highly functionalized aromatic compound widely utilized as a dye intermediate, an analytical reagent, and a building block in pharmaceutical synthesis. The chemical behavior of this molecule is fundamentally dictated by the interplay of its substituents, most notably the powerful electron-withdrawing nitro (-NO₂) group. This whitepaper provides an in-depth analysis of the inductive and resonance effects exerted by the nitro group, their thermodynamic consequences on the molecule's acidity, and a self-validating experimental protocol for quantifying these effects via UV-Vis spectroscopy.

Structural and Electronic Fundamentals

To understand the reactivity of sodium 4-hydroxy-3-nitrobenzenesulfonate, we must dissect the electronic contributions of its substituents relative to the phenolic hydroxyl group (position 4). The molecule features a sulfonate group at position 1 (para to the hydroxyl) and a nitro group at position 3 (ortho to the hydroxyl).

The Inductive Effect (-I)

The nitro group is one of the most potent electron-withdrawing groups in organic chemistry. The nitrogen atom is bonded to two highly electronegative oxygen atoms and carries a formal positive charge. This creates a severe electron deficiency at the nitrogen center, resulting in a strong inductive pull (-I effect) that withdraws electron density from the aromatic ring through the σ -bond framework. This effect polarizes the O-H bond of the adjacent hydroxyl group, weakening it and facilitating the release of a proton.

The Resonance Effect (-M)

While the inductive effect is significant, the mesomeric (resonance) effect (-M) plays the dominant role in stabilizing the conjugate base. When the hydroxyl group deprotonates to form a phenoxide anion, the negative charge is not localized on the oxygen atom. Instead, it delocalizes throughout the π -system of the benzene ring.

Because the nitro group is positioned ortho to the hydroxyl group, it is perfectly situated to participate in this resonance. The negative charge can delocalize directly onto the highly electronegative oxygen atoms of the nitro group. This extensive charge dispersal drastically lowers the energy of the conjugate base, driving the thermodynamic equilibrium toward deprotonation.

Synergistic Role of the Sulfonate Group

The para-sulfonate group (-SO₃⁻) also contributes to the electron-withdrawing environment. Although its -I and -M effects are milder than those of the nitro group—partially because it already exists as an anion at typical pH levels—it provides additional stabilization to the phenoxide anion, further enhancing the overall acidity of the molecule.

Logical flow of substituent electron-withdrawing effects on the pKa of the phenol core.

Thermodynamic Impact: Quantitative pKa Modulation

The causality of these electronic effects is most clearly observed in the thermodynamic dissociation constant (pKa) of the phenolic proton. By comparing related structural analogs, we can isolate the specific quantitative impact of the nitro group.

As shown in the table below, an unsubstituted phenol has a pKa of 10.0. The addition of a para-sulfonate group (1) [3] lowers the pKa slightly to 9.11. However, the introduction of an ortho-nitro group (2) [2] causes a massive drop to 7.23.

When both substituents are present in 4-hydroxy-3-nitrobenzenesulfonic acid, the synergistic electron-withdrawing effects depress the pKa to an empirically measured 4.6 (3) [1]. For extreme comparison, 4 [4] (with three nitro groups) has a pKa of 0.38.

Comparative pKa Analysis of Phenolic Derivatives

| Compound | Substituents on Phenol Ring | pKa (Phenolic -OH) | Reference Source |

| Phenol | None | 10.0 | Standard Literature |

| 4-Hydroxybenzenesulfonic acid | 4-SO₃H | 9.11 | LookChem [3] |

| 2-Nitrophenol | 2-NO₂ | 7.23 | PubChem [2] |

| Sodium 4-hydroxy-3-nitrobenzenesulfonate | 4-SO₃Na, 2-NO₂ | 4.6 | EPA NEPIS [1] |

| Picric Acid (2,4,6-trinitrophenol) | 2,4,6-tri-NO₂ | 0.38 | PubChem [4] |

Experimental Validation: Spectrophotometric pKa Determination

To trust the thermodynamic data, researchers must be able to validate it. The transition from the protonated phenol to the deprotonated phenoxide in nitrophenols is accompanied by a pronounced bathochromic shift (red shift) in the UV-Vis spectrum. This occurs because the deprotonated state allows for greater π -electron delocalization, decreasing the energy gap between the HOMO and LUMO.

The following self-validating protocol leverages this optical property to determine the pKa of sodium 4-hydroxy-3-nitrobenzenesulfonate.

Experimental workflow for spectrophotometric determination of pKa.

Step-by-Step Methodology

Step 1: Preparation of Universal Buffers

-

Rationale: A continuous, non-interacting buffer system prevents ionic strength artifacts.

-

Action: Prepare a series of Britton-Robinson buffers ranging from pH 2.0 to 8.0 in 0.5 pH increments. Verify the exact pH of each solution using a calibrated pH meter at a constant temperature (e.g., 25.0 ± 0.1 °C).

Step 2: Analyte Stock and Sample Preparation

-

Rationale: The concentration must be within the linear dynamic range of the spectrophotometer (Beer-Lambert Law).

-

Action: Dissolve high-purity sodium 4-hydroxy-3-nitrobenzenesulfonate in deionized water to create a 10 mM stock solution. Aliquot this stock into the varying pH buffers to achieve a final analyte concentration of 50 µM.

Step 3: UV-Vis Spectral Acquisition

-

Rationale: Scanning a wide wavelength captures the λmax of both the protonated and deprotonated species, allowing for the identification of an isosbestic point (which confirms a simple two-state equilibrium).

-

Action: Blank the dual-beam UV-Vis spectrophotometer with the corresponding bare buffer. Scan each 50 µM sample from 250 nm to 500 nm. Identify the λmax of the phenoxide species (typically shifted to ~400-430 nm due to the nitro group).

Step 4: Data Processing and Curve Fitting

-

Rationale: The absorbance at the phenoxide λmax is directly proportional to the concentration of the deprotonated species.

-

Action: Plot the absorbance at the phenoxide λmax as a function of pH. The resulting data will form a sigmoidal curve. Fit this curve using the non-linear Henderson-Hasselbalch equation:

A=Aacid+1+10(pKa−pH)Abase−AacidThe inflection point of this curve represents the pKa of the molecule (expected at ~4.6).

References

-

EPA NEPIS : Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Environmental Protection Agency. 3

-

PubChem : 2-Nitrophenol | C6H5NO3 | CID 6947. National Institutes of Health. 2

-

LookChem : Cas 98-67-9, 4-Hydroxybenzenesulfonic acid. 1

-

PubChem : Picric Acid | C6H3N3O7 | CID 6954. National Institutes of Health.4

Sources

Crystal Structure Analysis of Sodium 4-Hydroxy-3-Nitrobenzenesulfonate: A Technical Guide to Supramolecular Hydration Networks

Executive Summary

The crystallographic analysis of organic salts is a foundational pillar in modern drug development, materials science, and supramolecular chemistry. Sodium 4-hydroxy-3-nitrobenzenesulfonate (SHNBS) , isolated in its trihydrate form, serves as an exemplary model for understanding how competing functional groups—sulfonates, hydroxyls, and nitro groups—orchestrate complex hydrogen-bonding networks. As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into the crystallographic parameters, experimental workflows, and thermodynamic causations that define the solid-state behavior of this compound.

Understanding the hydration sphere and lattice packing of SHNBS is not merely an academic exercise; it directly informs the design of water-soluble activated ester precursors used in polymer chemistry[1] and dictates the shelf-life stability of sulfonate-based active pharmaceutical ingredients (APIs).

Chemical Context & Significance in Materials Science

Sodium 4-hydroxy-3-nitrobenzenesulfonate is characterized by a highly polarized aromatic ring. The electron-withdrawing nitro group (-NO₂) and sulfonate group (-SO₃⁻) flank the electron-donating hydroxyl group (-OH), creating a push-pull electronic system.

In the solid state, the compound crystallizes as a trihydrate [2]. The presence of three lattice water molecules is not coincidental; it is a thermodynamic necessity. The highly charged sodium cation (Na⁺) requires a robust coordination sphere, which the bulky organic anion alone cannot efficiently provide without creating steric clashes. The water molecules act as structural bridges, simultaneously coordinating to the sodium metal center and donating hydrogen bonds to the oxygen atoms of the sulfonate and nitro groups[2].

In industrial applications, SHNBS is utilized as a highly polar, water-soluble activated ester precursor for synthesizing hydrophobically modified polymers with tunable Upper Critical Solution Temperatures (UCST)[1]. The crystallographic data of its hydration network allows researchers to predict its solubility kinetics and hygroscopicity—critical parameters for scaling up polymer and drug manufacturing.

Crystallographic Data & Unit Cell Parameters

The crystal structure of SHNBS trihydrate was definitively solved and refined in the triclinic crystal system, space group P1ˉ [2][3]. The low symmetry of the triclinic system is a direct consequence of the highly directional, multifaceted hydrogen-bonding network, which forces the molecules into a dense, staggered packing arrangement to maximize non-covalent interactions.

Below is the consolidated crystallographic data[3]:

| Parameter | Value | Causality / Structural Implication |

| Chemical Formula | C₆H₁₀NNaO₉S | Represents the anhydrous anion + Na⁺ + 3H₂O. |

| Formula Weight | 295.20 g/mol | Includes the mass of the trihydrate network. |

| Crystal System | Triclinic | Driven by asymmetric, directional H-bonding. |

| Space Group | P1ˉ | Centrosymmetric; molecules pack in inversion-related pairs. |

| a | 7.986 Å | Defines the primary stacking axis of the aromatic rings. |

| b | 12.798 Å | Accommodates the extended sulfonate-water-sodium chains. |

| c | 5.481 Å | Represents the short inter-planar distance (π-π stacking). |

| α, β, γ | 94.08°, 95.45°, 95.81° | Deviation from 90° maximizes close-packing density. |

| Volume (V) | 552.94 ų | Highly compact unit cell for a hydrated organic salt. |

| Z | 2 | Two asymmetric units per cell, fulfilling P1ˉ symmetry. |

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To yield high-resolution structural data, the experimental workflow must be meticulously controlled to prevent the loss of lattice water (efflorescence) or the introduction of kinetic defects.

Fig 1: Step-by-step SCXRD workflow for isolating and analyzing SHNBS crystals.

Step-by-Step Methodology:

-

Aqueous Recrystallization: Dissolve high-purity SHNBS powder in deionized water. Causality: Water is explicitly chosen as the solvent to provide the necessary molecules for the thermodynamically favored trihydrate formation[2].

-

Isothermal Slow Evaporation: Place the saturated solution in a vibration-free environment at a constant 293 K. Causality: Slow evaporation ensures the system remains near equilibrium, preventing kinetic trapping and yielding macroscopic, single-domain block crystals.

-

Crystal Harvesting and Mounting: Isolate a crystal (approx. 0.2 × 0.2 × 0.3 mm) under a polarized light microscope. Immediately submerge the crystal in Paratone-N oil and mount it on a nylon cryoloop. Causality: The oil acts as a hydrophobic barrier. Without it, the trihydrate would rapidly lose water to the ambient atmosphere, degrading the single crystal into a polycrystalline powder and ruining the diffraction pattern.

-

Data Collection: Center the crystal on a diffractometer equipped with a graphite-monochromated Mo Kα X-ray source. Collect frames using ω and ϕ scans.

-

Structure Solution & Refinement: Solve the phase problem using direct methods. Locate the heavy atoms (S, Na) first. Critical Step: Hydrogen atoms associated with the lattice water and the hydroxyl group must be located from the difference Fourier map rather than placed in calculated positions, as their exact orientation dictates the hydrogen-bonding network.

Structural Motifs & Supramolecular Interactions

The stability of the SHNBS crystal lattice is governed by a hierarchy of non-covalent interactions. The primary driver is the ionic coordination of the sodium metal, followed closely by a dense 3D hydrogen-bonding network.

Fig 2: Supramolecular interaction network stabilizing the SHNBS trihydrate lattice.

Mechanistic Breakdown of the Lattice:

-

The Sodium Coordination Sphere: The Na⁺ ion is typically hexacoordinated in such environments. Instead of binding exclusively to the bulky sulfonate oxygens, the sodium ion coordinates heavily with the oxygen atoms of the three lattice water molecules. This reduces steric strain and allows the aromatic rings to pack more efficiently.

-

Hydrogen Bonding (O-H···O): The lattice water molecules act as double-donors and single-acceptors. They donate hydrogen bonds to the highly electronegative oxygen atoms of the sulfonate (-SO₃⁻) and nitro (-NO₂) groups. Furthermore, the phenolic hydroxyl group (-OH) acts as a hydrogen bond donor to the water molecules, effectively stitching the organic layers together.

-

π-π Stacking: The short c-axis (5.481 Å)[3] facilitates offset face-to-face π-π stacking between the electron-deficient aromatic rings. The alternating push-pull nature of the substituents minimizes electrostatic repulsion between adjacent rings, stabilizing the columnar stacks.

Conclusion

The crystal structure of sodium 4-hydroxy-3-nitrobenzenesulfonate trihydrate is a masterclass in supramolecular self-assembly. By leveraging a triclinic P1ˉ lattice[3], the compound maximizes its thermodynamic stability through a synergistic combination of metal-ion coordination, extensive O-H···O hydrogen bonding, and aromatic π-π stacking. For researchers in drug development and polymer chemistry[1], understanding these crystallographic parameters is essential for predicting the solubility, hydration kinetics, and solid-state stability of sulfonate-bearing molecules.

References

- Source: Acta Crystallographica Section C (1995)

- Source: Crystallography Open Database (COD)

- Title: Hydrophobically Modified Sulfobetaine Copolymers with Tunable Aqueous UCST through Postpolymerization Modification of Poly(pentafluorophenyl acrylate)

Sources

Application Note: Laboratory Protocol for the Synthesis of Sodium 4-Hydroxy-3-nitrobenzenesulfonate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Application Context

Sodium 4-hydroxy-3-nitrobenzenesulfonate is a highly specialized, water-soluble intermediate primarily utilized as a precursor for activated esters, such as sodium 4-acetoxy-3-nitrobenzenesulfonate (ANBS)[1]. These activated esters are critical in advanced synthetic applications, including the postpolymerization modification of poly(pentafluorophenyl acrylate) to create hydrophobically modified zwitterionic sulfobetaine copolymers with tunable upper critical solution temperatures (UCST)[2],. Furthermore, derivatives of this compound are instrumental in synthesizing co-assembled cyclic dipeptides (2,5-diketopiperazines) that function as minimalistic hydrolase enzyme mimics[1],[3].

This application note provides a self-validating, step-by-step protocol for the synthesis of sodium 4-hydroxy-3-nitrobenzenesulfonate via the electrophilic aromatic sulfonation of 2-nitrophenol, emphasizing mechanistic causality and in-process visual cues.

Mechanistic Rationale & Regioselectivity

The synthesis relies on an electrophilic aromatic substitution (EAS) driven by chlorosulfonic acid. The regioselectivity of the incoming sulfonyl group is strictly governed by the synergistic directing effects of the resident substituents on the 2-nitrophenol ring:

-

The Hydroxyl (-OH) Group: A strongly activating, ortho/para-directing group due to resonance electron donation.

-

The Nitro (-NO2) Group: A strongly deactivating, meta-directing group due to inductive and resonance electron withdrawal.

Because the 4-position is simultaneously para to the activating hydroxyl group and meta to the deactivating nitro group, the electrophile is directed exclusively to this site, yielding 4-hydroxy-3-nitrobenzenesulfonic acid with high regiochemical fidelity[1].

Quantitative Reagent Data

The following table summarizes the stoichiometric requirements for a standard 42.77 mmol scale synthesis[1].

| Reagent | Molecular Weight | Equivalents | Quantity | Function |

| 2-Nitrophenol | 139.11 g/mol | 1.0 eq | 5.95 g (42.77 mmol) | Aromatic Substrate |

| Chlorosulfonic Acid | 116.52 g/mol | 1.0 eq | 2.84 mL (42.77 mmol) | Sulfonating Agent |

| Carbon Disulfide (Dry) | 76.14 g/mol | Solvent | 50.0 mL | Non-polar Reaction Medium |

| Sodium Bicarbonate | 84.01 g/mol | Base | As needed | Neutralizing Agent |

| Acetic Acid (Glacial) | 60.05 g/mol | Solvent | As needed | Purification Solvent |

Self-Validating Experimental Protocol

Phase 1: Electrophilic Aromatic Sulfonation

-

Reaction Setup: Under a strict argon atmosphere, dissolve 5.95 g of 2-nitrophenol in 50 mL of dry carbon disulfide (CS₂) in a round-bottom flask[1].

-

Causality: CS₂ is utilized because it is a non-polar, aprotic solvent that does not react with chlorosulfonic acid. Crucially, the highly polar sulfonic acid product is insoluble in CS₂, driving precipitation and preventing over-sulfonation.

-

-

Temperature Control: Seal the flask with a septum and insert a venting needle. Cool the solution in an ice bath (4 °C) for 10 minutes[1].

-

Causality: The venting needle is mandatory to safely exhaust the highly corrosive hydrogen chloride (HCl) gas generated during the reaction. The ice bath suppresses unwanted side reactions and controls the exotherm.

-

-

Electrophilic Addition: Add 2.84 mL of chlorosulfonic acid dropwise[1].

-

Self-Validation Cue: Immediate evolution of HCl gas will be observed, confirming the initiation of the electrophilic attack.

-

-

Propagation: Stir the reaction mixture for 10 minutes at 4 °C. Remove the ice bath, allow the mixture to reach room temperature, and stir for an additional 20 minutes[1].

-

Self-Validation Cue: A distinct precipitate of 4-hydroxy-3-nitrobenzenesulfonic acid will form in the flask.

-

-

Isolation: Collect the resulting precipitate via vacuum filtration and wash it three times with hexane[1].

-

Causality: Hexane washes remove residual non-polar impurities and unreacted starting material without dissolving the polar product.

-

Phase 2: Neutralization and Salt Formation

-

Aqueous Suspension: Evaporate the collected solid to absolute dryness to remove trace solvents. Suspend the dried 4-hydroxy-3-nitrobenzenesulfonic acid in 10 mL of deionized water and cool the suspension in an ice bath[1].

-

Controlled Neutralization: Carefully treat the suspension with saturated sodium bicarbonate (NaHCO₃) solution dropwise under continuous stirring until the solution stabilizes at pH 4–5[1].

-

Self-Validation Cue: The addition will trigger vigorous effervescence (CO₂ gas). The cessation of bubbling and a stable pH of 4–5 indicates complete conversion to the sodium sulfonate salt without erroneously deprotonating the less acidic phenolic hydroxyl group.

-

-

Initial Wash: Filter the crude product and wash it three times with acetone. Discard the acetone wash[1].

-

Causality: Acetone strips away intermediate organic impurities while the highly polar sodium sulfonate salt remains insoluble.

-

-

Yield Maximization: Concentrate the remaining aqueous filtrate under reduced pressure and repeat the filtration and acetone wash process to recover additional product[1].

Phase 3: Final Purification via Selective Solubilization

-

Desiccation: Dry the resulting crude sodium 4-hydroxy-3-nitrobenzenesulfonate thoroughly under high vacuum[1].

-

Hot Filtration: Dissolve the dried crude salt in boiling glacial acetic acid and filter the mixture while hot[1].

-

Causality: The target organic salt is soluble in boiling acetic acid, whereas residual inorganic byproducts (e.g., sodium chloride, excess sodium bicarbonate) remain insoluble and are trapped on the filter.

-

-

Isolation of Pure Compound: Allow the filtrate to cool to induce crystallization, yielding the highly pure target compound.

Synthetic Workflow Visualization

Figure 1: Synthetic workflow for sodium 4-hydroxy-3-nitrobenzenesulfonate preparation.

References

- A Minimalistic Hydrolase based on Co-Assembled Cyclic Dipeptides (Supporting Information) - The Royal Society of Chemistry.

- Hydrophobically Modified Sulfobetaine Copolymers with Tunable Aqueous UCST through Postpolymerization Modification of Poly(pentafluorophenyl acrylate) - Macromolecules (ACS Publications).

- A minimalistic hydrolase based on co-assembled cyclic dipeptides (Main Article) - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Application Notes and Protocols for the Synthesis of Azo Dyes Using Sodium 4-hydroxy-3-nitrobenzenesulfonate as a Coupling Agent

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and professionals in drug development on the utilization of sodium 4-hydroxy-3-nitrobenzenesulfonate as a key intermediate in the manufacturing of azo dyes. These notes offer an in-depth understanding of the underlying chemical principles, a step-by-step experimental protocol, and methods for the characterization and purification of the resulting azo compounds. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction: The Role of Azo Intermediates in Dye Chemistry

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] Their widespread use in textiles, printing, food, and pharmaceuticals stems from their straightforward synthesis, cost-effectiveness, and broad spectrum of achievable colors.[2][3] The synthesis of azo dyes is typically a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich nucleophile, such as a phenol or an aniline derivative.[4]

Sodium 4-hydroxy-3-nitrobenzenesulfonate is a valuable intermediate in this process, typically serving as the coupling component. Its phenolic hydroxyl group and the presence of electron-withdrawing nitro and sulfonate groups on the benzene ring influence the final color and properties of the dye. The sulfonate group, in particular, imparts water solubility, a crucial characteristic for many dyeing applications.

The Chemistry of Azo Dye Synthesis: A Mechanistic Overview

The formation of an azo dye from an aromatic amine and sodium 4-hydroxy-3-nitrobenzenesulfonate involves two fundamental reactions: diazotization and azo coupling.

Diazotization of a Primary Aromatic Amine

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5] This reaction is typically carried out in a cold, acidic solution using sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ.[6] The overall reaction can be summarized as:

ArNH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O[6]

The temperature of the reaction is critical and must be maintained between 0-5°C to prevent the unstable diazonium salt from decomposing.[7]

Azo Coupling: The Formation of the Chromophore

The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion (Ar-N₂⁺) acts as the electrophile and attacks the electron-rich ring of a coupling agent, in this case, sodium 4-hydroxy-3-nitrobenzenesulfonate.[8] The reaction is highly dependent on the pH of the medium. For coupling with phenols, an alkaline pH (typically > 7.5) is required to deprotonate the hydroxyl group to the more strongly activating phenoxide ion.[7][9] The substitution usually occurs at the position para to the activating group unless it is already occupied, in which case ortho substitution is favored.[8]

Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol details the synthesis of an azo dye using sulfanilic acid as the primary aromatic amine and sodium 4-hydroxy-3-nitrobenzenesulfonate as the coupling component.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (per synthesis) |

| Sulfanilic acid | 173.19 | 2.8 mmol (0.49 g) |

| Sodium carbonate (anhydrous) | 105.99 | 1.2 mmol (0.13 g) |

| Sodium nitrite (NaNO₂) | 69.00 | 5.5 mmol (0.38 g) |

| Hydrochloric acid (concentrated) | 36.46 | ~3 mL |

| Sodium 4-hydroxy-3-nitrobenzenesulfonate | 241.15 | 2.8 mmol (0.68 g) |

| Sodium hydroxide (NaOH) | 40.00 | As needed for pH adjustment |

| Sodium chloride (NaCl) | 58.44 | ~1 g |

| Distilled water | - | ~20 mL |

| Ice | - | As needed |

Equipment

-

Magnetic stirrer with stir bar

-

25 mL and 50 mL Erlenmeyer flasks

-

Ice bath

-

Büchner funnel and filter flask

-

pH paper or pH meter

Step-by-Step Procedure

Part A: Diazotization of Sulfanilic Acid

-

In a 50 mL Erlenmeyer flask, dissolve 0.49 g (2.8 mmol) of sulfanilic acid and 0.13 g of sodium carbonate in 5 mL of water. Warm the mixture gently in a hot water bath to obtain a clear solution.

-

Cool the solution to room temperature.

-

In a separate 25 mL flask, dissolve 0.38 g (5.5 mmol) of sodium nitrite in 1.5 mL of water.

-

In a fume hood, add approximately 1.5 mL of concentrated hydrochloric acid to 1.5 mL of water in a test tube and cool it in an ice bath.

-

Place the flask containing the sulfanilic acid solution in an ice bath and stir rapidly. Slowly add the cooled hydrochloric acid solution.

-

While maintaining the temperature at 0-5°C, add the sodium nitrite solution dropwise to the sulfanilic acid solution with continuous stirring.

-

After the addition is complete, continue stirring for 10-15 minutes in the ice bath. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).[6] This diazonium salt solution should be used immediately in the next step.

Part B: Azo Coupling

-

In a separate 50 mL Erlenmeyer flask, dissolve 0.68 g (2.8 mmol) of sodium 4-hydroxy-3-nitrobenzenesulfonate in 10 mL of a 10% aqueous sodium hydroxide solution and cool the flask in an ice-water bath.[10]

-

With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold solution of sodium 4-hydroxy-3-nitrobenzenesulfonate.

-

A colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

-

Slowly add approximately 1.5 mL of concentrated hydrochloric acid to neutralize the mixture.

-

Add about 1 g of sodium chloride and heat the mixture gently until the salt dissolves. This process, known as "salting out," decreases the solubility of the dye in water.

-

Cool the mixture to room temperature and then in an ice-water bath for 15 minutes to maximize precipitation.

-

Collect the solid azo dye by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, saturated sodium chloride solution.

-

Allow the product to air dry.

Workflow Diagram

Caption: Experimental workflow for the synthesis of an azo dye.

Characterization and Purification of the Azo Dye

Purification

The crude azo dye can be purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture. The purity of the dye can be assessed by thin-layer chromatography (TLC).[3]

Characterization

The structure of the synthesized azo dye can be confirmed using various spectroscopic techniques:

-

UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax) and confirm the presence of the extended chromophoric system.[11]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N=N stretch (typically weak), O-H, N-H, S=O, and C=C bonds.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the dye molecule.[12]

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye.[12]

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[13][14]

-

Handle concentrated acids and bases with extreme care in a well-ventilated fume hood.

-

Aromatic amines and their derivatives can be toxic and may be absorbed through the skin. Avoid inhalation and skin contact.[10]

-

Diazonium salts are unstable and can be explosive when dry. They should be prepared in solution at low temperatures and used immediately.[7]

-

Azo dyes may have toxicological properties and should be handled with care.[10]

-

Consult the Safety Data Sheet (SDS) for each chemical before use.[13][14][15]

Chemical Reaction Diagram

Caption: General scheme of the azo coupling reaction.

Conclusion

Sodium 4-hydroxy-3-nitrobenzenesulfonate is a versatile coupling component for the synthesis of a wide range of water-soluble azo dyes. By carefully controlling the reaction conditions, particularly temperature and pH, researchers can achieve high yields of the desired product. The protocols and information provided in these application notes serve as a comprehensive guide for the successful synthesis, purification, and characterization of azo dyes derived from this important intermediate.

References

- Azo coupling - Grokipedia. (n.d.).

- Azo Coupling - Organic Chemistry Portal. (n.d.).

- A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions - Who we serve. (n.d.).

- Azo coupling - Wikipedia. (n.d.).

- Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline. (n.d.).

- A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate - ResearchGate. (n.d.).

- An In-depth Technical Guide to the Diazotization Reaction Mechanism for Aromatic Amines - Benchchem. (n.d.).

- Diazotisation - Organic Chemistry Portal. (n.d.).

- Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes - MDPI. (n.d.).

- Azo coupling reactions structures and mechanisms - ResearchGate. (n.d.).

- Separation, purification and characterization of dye degrading enzyme azoreductase from bacterial isolates - Scholars Research Library. (n.d.).

- 23.6: Coupling Reactions of Aryl Diazonium Salts - Chemistry LibreTexts. (2019, June 5).

- Review, Analyses of azo dyes' synthesis, characterization and biological activity. (n.d.).

- The Synthesis of Azo Dyes. (n.d.).

- Synthesis and Characterization of Azo bispyrroles - DalSpace. (n.d.).

- The Synthesis of a Novel Azo Dyes and Study of Photocatalytic Degradation - Semantic Scholar. (n.d.).

- Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. (2018, December 17).

- Synthesis of Azo Reactive Dyes Containing Aldehyde Group. (n.d.).

- Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics - PMC. (n.d.).

- 3 - SAFETY DATA SHEET. (2010, November 15).

- m-NITRO BENZENE SULPHONIC ACID SODIUM SALT CAS NO 127-68-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).

- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol - The Chinese University of Hong Kong. (n.d.).

- Material Safety Data Sheet - Spectrum Chemical. (2006, August 11).

- 4-HYDROXY-3-NITROBENZENESULFONIC ACID, SODIUM SALT AldrichCPR. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024, February 5).

Sources

- 1. zienjournals.com [zienjournals.com]

- 2. dalspace.library.dal.ca [dalspace.library.dal.ca]

- 3. jbiochemtech.com [jbiochemtech.com]

- 4. Azo coupling - Wikipedia [en.wikipedia.org]

- 5. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Azo coupling â Grokipedia [grokipedia.com]

- 8. Azo Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cuhk.edu.hk [cuhk.edu.hk]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. spectrumchemical.com [spectrumchemical.com]

Application Note: Preparation and Standardization of Sodium 4-Hydroxy-3-Nitrobenzenesulfonate Stock Solutions

Executive Summary

Sodium 4-hydroxy-3-nitrobenzenesulfonate (SHNBS) is a highly polar, water-soluble phenolic compound utilized extensively as a leaving group in the synthesis of water-soluble activated esters for bioconjugation and post-polymerization modifications[1]. This application note provides a self-validating protocol for preparing, standardizing, and storing SHNBS stock solutions, ensuring high reproducibility and quantitative accuracy in downstream conjugation kinetics.

Mechanistic Rationale & Chemical Advantages

As a Senior Application Scientist, selecting the correct leaving group is critical for aqueous bioconjugation workflows. Why use SHNBS over traditional N-hydroxysuccinimide (NHS) or standard 4-nitrophenol?

-

Aqueous Solubility: The incorporation of a sulfonate group (-SO₃Na) imparts exceptional aqueous solubility ()[1]. This prevents the hydrophobic aggregation and precipitation often observed with standard 4-nitrophenyl esters when performing bioconjugation in aqueous media.

-

Tuned Reactivity (pKa): The electron-withdrawing ortho-nitro and para-sulfonate groups significantly lower the pKa of the phenolic hydroxyl group (the predicted pKa of the parent sulfonic acid is approximately -1.42, while the phenolic OH becomes mildly acidic) ()[2]. This enhances its ability to act as an excellent leaving group during aminolysis at physiological pH.

-

Real-Time Spectrophotometric Tracking: Upon displacement by a primary amine, the released 4-hydroxy-3-nitrobenzenesulfonate anion exhibits a strong yellow color (phenolate form). This allows for the real-time UV-Vis spectrophotometric quantification of conjugation efficiency, a distinct advantage over NHS esters which lack a strong chromophore in the visible spectrum ()[1].

Materials and Specifications

| Property | Specification / Value |

| Chemical Name | Sodium 4-hydroxy-3-nitrobenzenesulfonate |

| CAS Number | 6313-34-4 ()[3] |

| Molecular Formula | C₆H₄NNaO₆S[3] |

| Molecular Weight | 241.15 g/mol (Anhydrous) ()[4] |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Highly soluble in Water, DMF, DMSO[1] |

| Storage | Desiccated, 2-8°C, protected from light[2] |

Experimental Protocol: Preparation of Standardized Stock Solutions

A Self-Validating System: Because sulfonate salts are inherently hygroscopic, gravimetric preparation alone is insufficient for precise kinetic studies. The protocol below pairs gravimetric dissolution with a mandatory spectrophotometric validation step to ensure absolute concentration accuracy.

Step 1: Buffer Selection

Select a non-amine-containing buffer to prevent premature aminolysis if the stock is later used directly with activated esters.

-

Recommended: 100 mM Sodium Phosphate or HEPES, pH 7.4.

-

Avoid: Tris or glycine buffers.

Step 2: Gravimetric Dissolution

-

Weigh precisely 24.1 mg of SHNBS (anhydrous basis) into a clean, amber glass vial. Note: Adjust mass accordingly if using the trihydrate form ()[5].

-

Add 1.0 mL of the selected buffer to achieve a nominal 100 mM stock solution.

-

Vortex vigorously for 60 seconds until completely dissolved.

Step 3: Spectrophotometric Standardization (Validation Step)

-

Prepare a 1:1000 dilution of the 100 mM stock in 0.1 M NaOH. Causality: The high pH ensures complete deprotonation of the phenolic hydroxyl group to its highly absorbing phenolate form.

-

Blank a UV-Vis spectrophotometer with 0.1 M NaOH.

-

Measure the absorbance of the diluted sample at its λmax (typically 400–410 nm).

-

Calculate the exact stock concentration using the Beer-Lambert Law ( A=ϵ⋅c⋅l ). The molar extinction coefficient ( ϵ ) should be empirically determined for your specific instrument using a high-purity calibration standard.